1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene typically involves the nitration of a precursor compound, followed by the introduction of trichloromethoxy and trifluoromethyl groups. One common method includes:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and specialized equipment for handling hazardous reagents like trichloromethyl chloroformate and trifluoromethyl iodide.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 1-Amino-4-(trichloromethoxy)-2-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
1-Nitro-4-(trichloromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Nitro-2-(trifluoromethyl)benzene:
4-(Trichloromethoxy)-2-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical properties and applications.
Uniqueness: 1-Nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is unique due to the combination of nitro, trichloromethoxy, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-nitro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-6(15(16)17)5(3-4)7(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADVBQVAYRIQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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